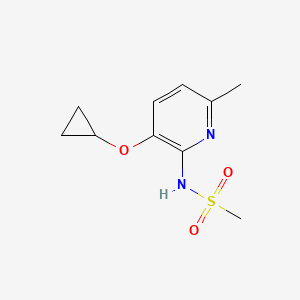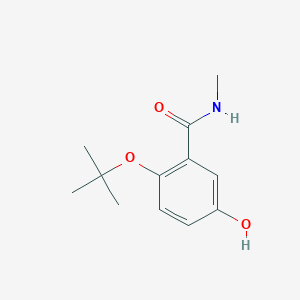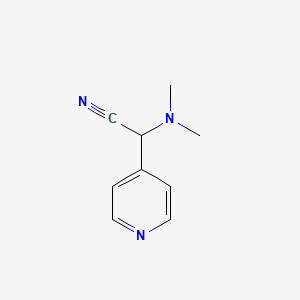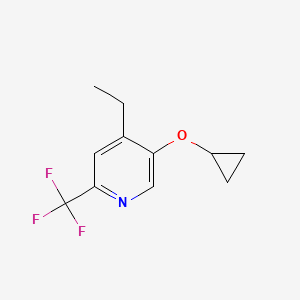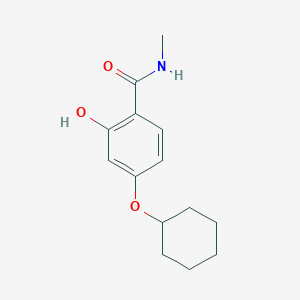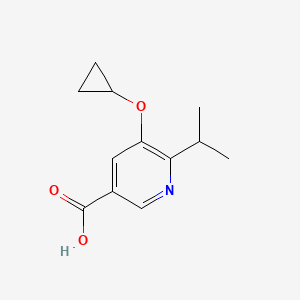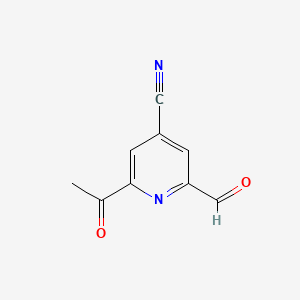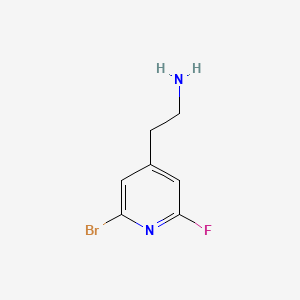
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the pyridine ring, with an ethanamine group attached to the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dibromopyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoropyridine: Lacks the ethanamine group but shares the bromine and fluorine substitution pattern.
2-(2-Bromo-4-fluoropyridin-4-YL)ethanamine: Similar structure but with different substitution positions.
2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine: Contains a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which can influence its reactivity and biological activity. The combination of bromine and fluorine atoms can enhance its chemical stability and binding properties compared to similar compounds .
Propiedades
Fórmula molecular |
C7H8BrFN2 |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
2-(2-bromo-6-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |
Clave InChI |
KNXVMMSLVHNCTF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1F)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






